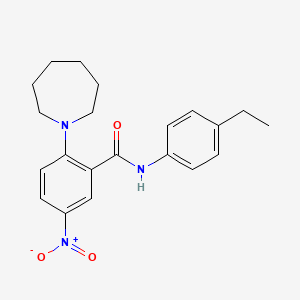
2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide
Descripción general
Descripción
2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide, also known as AENB, is a compound that has gained significant attention in the field of medicinal chemistry. AENB is a member of the benzamide family, which has been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that play a role in inflammation and pain. By inhibiting these enzymes, 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. The compound has also been shown to inhibit the growth and proliferation of cancer cells. 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been investigated for its potential to modulate the immune system. Studies have shown that the compound can regulate the expression of cytokines, which play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide is its potent anti-inflammatory and analgesic activities. The compound has also been shown to exhibit anticancer activity. 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been synthesized using various methods, making it readily available for research. However, one of the limitations of 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide is its limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide. One potential area of research is the development of novel formulations of 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide to improve its solubility and bioavailability. Another potential area of research is the investigation of the compound's potential to modulate the immune system. The anticancer activity of 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide also warrants further investigation, including studies on its potential to sensitize cancer cells to chemotherapy. Overall, 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide holds great promise as a potential therapeutic agent and warrants further investigation.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide has also been investigated for its potential anticancer activity. Studies have shown that 2-(1-azepanyl)-N-(4-ethylphenyl)-5-nitrobenzamide induces apoptosis in cancer cells and inhibits the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-16-7-9-17(10-8-16)22-21(25)19-15-18(24(26)27)11-12-20(19)23-13-5-3-4-6-14-23/h7-12,15H,2-6,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLOMJIIDVOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)

![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4081155.png)
![2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4081162.png)
![N-[4-(acetylamino)phenyl]-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4081167.png)
![6-amino-4-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081174.png)
![8-[4-(9H-fluoren-9-yl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4081182.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4081195.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081196.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081201.png)
![N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4081203.png)
![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
![ethyl 4-{[2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4081225.png)